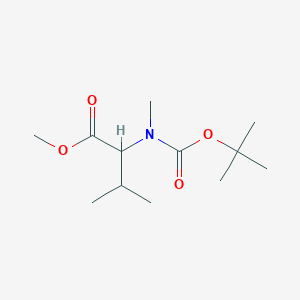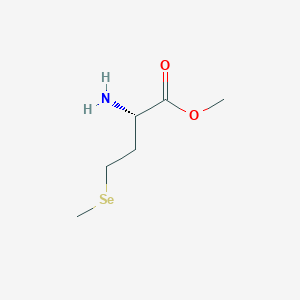
Methyl (2S)-2-amino-4-(methylselanyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-4-(methylselanyl)butanoate is an organoselenium compound that features a selenium atom bonded to a carbon chain. This compound is of interest due to its potential biological activities and applications in various fields of research, including medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-amino-4-(methylselanyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the amino acid L-methionine.
Selenation: L-methionine undergoes a selenation reaction where the sulfur atom is replaced by a selenium atom. This can be achieved using reagents such as selenium dioxide or sodium selenite under controlled conditions.
Esterification: The resulting selenoamino acid is then esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The selenium atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Regeneration of the selenide form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Organoselenium compounds are used as catalysts in organic synthesis due to their unique reactivity.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Antioxidant Properties: Selenium-containing compounds are known for their antioxidant properties, which can protect cells from oxidative damage.
Enzyme Inhibition: These compounds can inhibit certain enzymes, making them potential candidates for drug development.
Industry:
Material Science: Used in the development of new materials with unique properties.
作用机制
The biological activity of Methyl (2S)-2-amino-4-(methylselanyl)butanoate is primarily due to the presence of the selenium atom. Selenium can interact with various biological molecules, including proteins and enzymes, altering their function. This compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative stress. It may also inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
相似化合物的比较
Selenomethionine: Another selenium-containing amino acid with similar antioxidant properties.
Uniqueness: Methyl (2S)-2-amino-4-(methylselanyl)butanoate is unique due to its specific structure, which combines the properties of an amino acid with the reactivity of a selenium atom. This makes it particularly interesting for applications in medicinal chemistry and as a biochemical tool.
Would you like more detailed information on any specific aspect of this compound?
属性
IUPAC Name |
methyl (2S)-2-amino-4-methylselanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Se/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBDUXYCQCQAOZ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC[Se]C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC[Se]C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
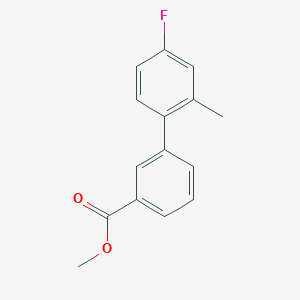
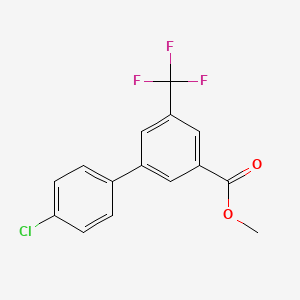
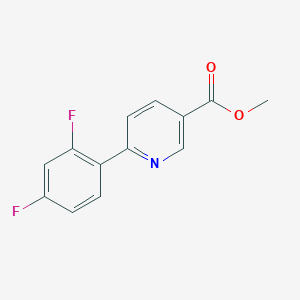
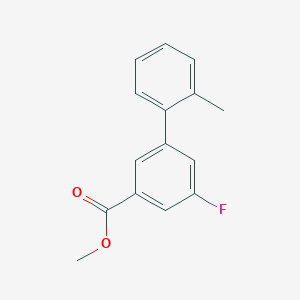
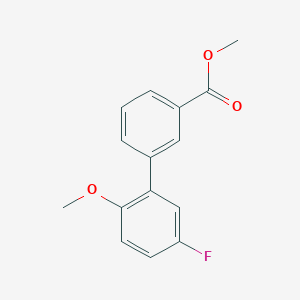
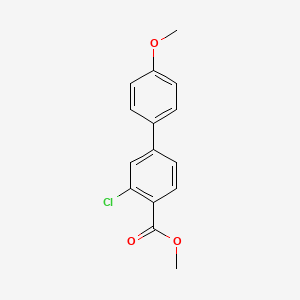
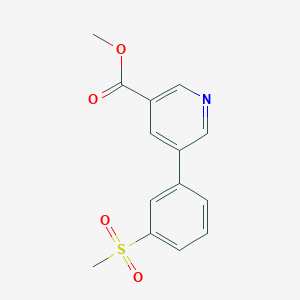
![Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate](/img/structure/B7964037.png)
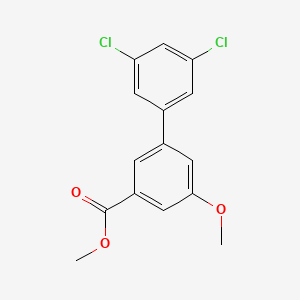
![Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate](/img/structure/B7964062.png)

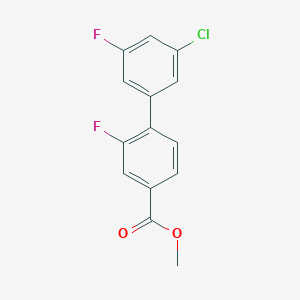
![Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate](/img/structure/B7964084.png)
